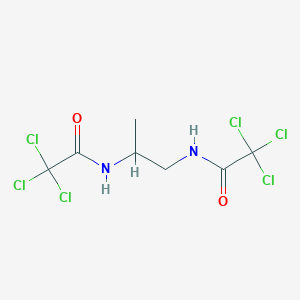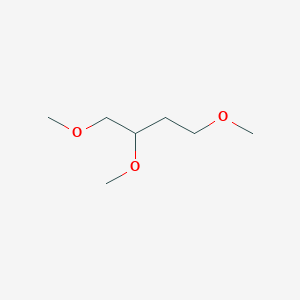
N-(3,3-difluoropiperidin-4-yl)-2,2,2-trifluoroacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,3-difluoropiperidin-4-yl)-2,2,2-trifluoroacetamide is a fluorinated organic compound that has garnered interest due to its unique chemical properties and potential applications in various fields. The presence of multiple fluorine atoms in its structure imparts distinct characteristics, making it a valuable compound for scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the deoxyfluorination of hydroxypyridines using reagents like N,N-diaryl-2,2-difluoroimidazol in the presence of cesium fluoride at elevated temperatures . This reaction leads to the formation of fluorinated piperidine derivatives, which can then be further reacted with trifluoroacetic anhydride to yield the desired compound.
Industrial Production Methods
Industrial production of N-(3,3-difluoropiperidin-4-yl)-2,2,2-trifluoroacetamide may involve large-scale fluorination processes using specialized fluorinating agents and reactors designed to handle the highly reactive nature of fluorine. The scalability of the synthesis process is crucial for producing the compound in sufficient quantities for commercial applications.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3,3-difluoropiperidin-4-yl)-2,2,2-trifluoroacetamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms in the compound can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Typical nucleophiles used in substitution reactions include fluorides of alkaline metals, hydrofluoric acid, and tetrabutylammonium fluoride.
Oxidation and Reduction: Common oxidizing agents include potassium permanganate and chromium trioxide, while reducing agents may include lithium aluminum hydride and sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various fluorinated derivatives, while oxidation and reduction reactions can produce different functionalized piperidine compounds.
Applications De Recherche Scientifique
N-(3,3-difluoropiperidin-4-yl)-2,2,2-trifluoroacetamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing complex fluorinated organic molecules.
Biology: Investigated for its potential as a radiolabeling agent in imaging studies.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of N-(3,3-difluoropiperidin-4-yl)-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances the compound’s ability to interact with biological molecules, potentially affecting enzyme activity and receptor binding. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzyl N-[(3,3-difluoropiperidin-4-yl)methyl]carbamate: Another fluorinated piperidine derivative with similar chemical properties.
tert-Butyl N-(3,3-difluoropiperidin-4-yl)-N-methylcarbamate: A compound used in drug development and organic synthesis.
Uniqueness
N-(3,3-difluoropiperidin-4-yl)-2,2,2-trifluoroacetamide stands out due to its trifluoroacetamide group, which imparts unique chemical stability and reactivity. This makes it particularly valuable for applications requiring high chemical resistance and specific reactivity profiles.
Propriétés
Formule moléculaire |
C7H9F5N2O |
|---|---|
Poids moléculaire |
232.15 g/mol |
Nom IUPAC |
N-(3,3-difluoropiperidin-4-yl)-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C7H9F5N2O/c8-6(9)3-13-2-1-4(6)14-5(15)7(10,11)12/h4,13H,1-3H2,(H,14,15) |
Clé InChI |
IYJGUERGGVSCJQ-UHFFFAOYSA-N |
SMILES canonique |
C1CNCC(C1NC(=O)C(F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![benzyl N-[1-(N'-hydroxycarbamimidoyl)cycloheptyl]carbamate](/img/structure/B12446278.png)
![3-methyl-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-4-nitrobenzamide](/img/structure/B12446280.png)

![2-Bromo-1-({4-[(2-bromo-4,5-dichloroimidazol-1-YL)methyl]-2,5-dimethoxyphenyl}methyl)-4,5-dichloroimidazole](/img/structure/B12446294.png)


![2-[(4,6,7-Trimethylquinazolin-2-yl)sulfanyl]ethanol](/img/structure/B12446306.png)


![2,3-Dimethyl-7-chlorodifluoromethyl-3H-imidazo-[4,5-b]-pyridin-5(4H)-one](/img/structure/B12446318.png)



